REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([O-:11])[C:5]([N+:8]([O-])=O)=[N:6][CH:7]=1.[Na+]>C(O)C.[Pt](=O)=O>[NH2:8][C:5]1[C:4]([OH:11])=[CH:3][C:2]([F:1])=[CH:7][N:6]=1 |f:0.1|
|
Name
|
sodium 5-fluoro-2-nitro-pyridin-3-olate
|
Quantity
|
7.3 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C(=NC1)[N+](=O)[O-])[O-].[Na+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0.092 g
|
Type
|
catalyst
|
Smiles
|
[Pt](=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The resulting black suspension was filtered through a pad of Dicalite Speed Plus (Acros Chemicals) and hydrogen chloride 4M in dioxane (4.26 ml)
|
Type
|
ADDITION
|
Details
|
was added to the filtrate
|
Type
|
FILTRATION
|
Details
|
The suspension was filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to a black oil, which
|
Type
|
CUSTOM
|
Details
|
was triturated in diethyl ether
|
Type
|
FILTRATION
|
Details
|
the precipitate was collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC=C(C=C1O)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.607 g | |
YIELD: CALCULATEDPERCENTYIELD | 11.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |